molecular formula C14H19N3OS B1275360 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-85-2

5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275360
CAS No.: 588673-85-2
M. Wt: 277.39 g/mol
InChI Key: NKIRMRVLGUIHBU-UHFFFAOYSA-N
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Description

5-[1-(3,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is an organic compound with a complex structure that includes a triazole ring, an ethyl group, and a dimethylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of 3,4-dimethylphenol with ethyl bromide to form an intermediate bromo product. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-[1-(3,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(2,4-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has unique structural features that may confer distinct chemical and biological properties. The specific positioning of the dimethyl groups on the phenoxy ring can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-5-17-13(15-16-14(17)19)11(4)18-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIRMRVLGUIHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395901
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588673-85-2
Record name 5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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